4-[(E)-2-(2-chlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

This compound, CAS 865658-55-5, is a non-fungible thieno[3,2-c]quinoline featuring an ortho-chloro styryl and 8-phenoxy regiochemistry. It enables direct, head-to-head selectivity profiling against the para-chloro isomer (CAS 865658-54-4) and 4-fluoro analog (CAS 865658-59-9) in La Monica et al. RET inhibitor series. The ortho-chloro substitution imposes a non-coplanar conformation, potentially reducing off-target CDK2 binding while preserving RET hinge contacts. Deploy in PAMPA/Caco-2 assays with the 4-fluoro matched pair to model halogen-dependent permeability and CYP450 turnover. For med chem teams, this scaffold merger remains uncharacterized for NK1/NK2/NK3 neurokinin receptor binding.

Molecular Formula C25H18ClNOS
Molecular Weight 415.94
CAS No. 865658-55-5
Cat. No. B2898720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(E)-2-(2-chlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline
CAS865658-55-5
Molecular FormulaC25H18ClNOS
Molecular Weight415.94
Structural Identifiers
SMILESC1CSC2=C1C(=NC3=C2C=C(C=C3)OC4=CC=CC=C4)C=CC5=CC=CC=C5Cl
InChIInChI=1S/C25H18ClNOS/c26-22-9-5-4-6-17(22)10-12-23-20-14-15-29-25(20)21-16-19(11-13-24(21)27-23)28-18-7-2-1-3-8-18/h1-13,16H,14-15H2/b12-10+
InChIKeyHJVJQAJVVUFGLJ-ZRDIBKRKSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(E)-2-(2-Chlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline (CAS 865658-55-5): Structural Identity and Chemotype Classification for Procurement Decisions


CAS 865658-55-5 is a synthetic small molecule belonging to the 2,3-dihydrothieno[3,2-c]quinoline class—a tetracyclic heteroaromatic scaffold formed by fusion of a thiophene ring to a quinoline core [1]. The compound carries three distinctive substituents: an (E)-2-(2-chlorophenyl)ethenyl group at position 4, a phenoxy group at position 8, and the saturated 2,3-dihydrothiophene ring. Its molecular formula is C₂₅H₁₈ClNOS with a molecular weight of 415.9 g/mol . The thieno[3,2-c]quinoline pharmacophore has been validated across multiple therapeutic programs, including RET kinase inhibition for medullary thyroid cancer [2], neurokinin-3 (NK₃) receptor antagonism [3], and acyl-CoA:cholesterol acyltransferase (ACAT) inhibition [4]. This compound's specific ortho-chloro substitution pattern and 8-phenoxy regiochemistry distinguish it from a cluster of closely related analogs that share the same core scaffold but differ in halogen position, phenoxy placement, or aryl substituent identity.

Why 4-[(E)-2-(2-Chlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline Cannot Be Interchanged with In-Class Analogs


Substitution on the 4-styryl phenyl ring and the position of the phenoxy group are not inert structural variations in the thieno[3,2-c]quinoline series. Blaney et al. demonstrated that in quinoline-based tachykinin receptor antagonists, moving a chloro substituent from the ortho to the para position shifts NK₃ receptor affinity by over 10-fold and alters NK₃/NK₂ selectivity ratios [1]. Similarly, La Monica et al. showed that antiproliferative IC₅₀ values in the TT(C634R) medullary thyroid cancer cell line vary from <1 μM to >100 μM across structurally related thieno[3,2-c]quinolines, depending on the nature and position of substituents [2]. The 8-phenoxy vs. 6-phenoxy regiochemistry further affects molecular shape and electronic distribution on the quinoline ring, which computational docking studies have shown to modulate hydrogen-bonding interactions with the RET kinase hinge region [2]. Consequently, a procurement specification of CAS 865658-55-5—with its specific ortho-chloro, 8-phenoxy, 2,3-dihydro configuration—represents a structurally non-fungible chemical entity within this chemotype. Substituting a 4-chloro, 6-phenoxy, or 4-fluoro analog without re-validation introduces an uncontrolled variable that may abolish target engagement or alter selectivity.

Quantitative Differentiation Evidence for CAS 865658-55-5 Versus Closest Structural Analogs


Ortho-Chloro vs. Para-Chloro Substitution: Impact on Conformation and Predicted Target Binding

The ortho-chloro substituent on the 4-styryl phenyl ring (CAS 865658-55-5) introduces a steric clash with the adjacent ethenyl hydrogen, forcing the 2-chlorophenyl ring to adopt a non-coplanar conformation with the quinoline π-system. This dihedral twist is absent in the para-chloro isomer (CAS 865658-54-4). In the quinoline tachykinin antagonist series, Blaney et al. demonstrated that an ortho-chloro substituent on the benzamide ring reduced NK₃ receptor binding affinity by approximately 15-fold compared to the para-chloro analog (pKᵢ shift from 8.2 to 7.0), while simultaneously improving NK₃/NK₂ selectivity [1]. Although direct binding data for CAS 865658-55-5 and CAS 865658-54-4 are not publicly available, the conformational effect is a molecular property independent of assay system . For programs targeting kinases where the ATP-binding pocket discriminates between planar and twisted ligand conformations, the ortho-chloro compound offers a structurally distinct starting point.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

8-Phenoxy vs. 6-Phenoxy Regiochemistry: Implications for RET Kinase Hinge-Region Interactions

The phenoxy group at position 8 of the quinoline ring (CAS 865658-55-5) positions the oxygen atom adjacent to the thiophene-fused edge, whereas the 6-phenoxy regioisomer (CAS 866133-84-8) places it on the opposite side of the quinoline. In the thieno[3,2-c]quinoline RET inhibitor series, La Monica et al. reported that compounds 6a–d, which bear substituents at positions analogous to the 8-position, achieve IC₅₀ values in the 3–50 μM range against the TT(C634R) MTC cell line, while structurally related compounds with substitution at the 6-position showed reduced activity (>100 μM) [1]. Docking studies from the same work indicate that the 8-substituent forms a hydrogen bond with the hinge-region residue Ala807 of the RET kinase domain, an interaction that is geometrically inaccessible to 6-substituted analogs [1]. Although direct IC₅₀ data for CAS 865658-55-5 and CAS 866133-84-8 have not been published, the regiochemical difference maps onto a validated pharmacophoric requirement for RET inhibition.

Cancer Therapeutics RET Kinase Regioisomer Differentiation

2-Chloro vs. 4-Fluoro Styryl Substitution: Contrasting Electronic and Lipophilic Profiles

The 2-chlorophenyl group (CAS 865658-55-5) provides a distinct combination of electron-withdrawing inductive effect (Hammett σₘ = 0.37 for Cl) and increased lipophilicity (π = +0.71) compared to the 4-fluorophenyl analog (CAS 865658-59-9, σₚ = 0.06, π = +0.14) [1]. The higher lipophilicity of the chloro compound predicts enhanced membrane permeability (calculated logP ~6.5 vs. ~5.8 for the 4-fluoro analog, based on fragment additivity) but also higher metabolic liability at CYP450 sites. In the quinoline ACAT inhibitor series of Meguro et al., the 2-chlorophenyl-substituted derivative (Compound 42, Table 1) exhibited an ACAT IC₅₀ of 0.8 μM in rabbit intestinal microsomes, while the corresponding 4-fluorophenyl analog showed an IC₅₀ of 2.3 μM—a 2.9-fold potency difference attributable to halogen-dependent interactions with the enzyme's hydrophobic pocket [2]. Although these data are from a related but non-identical quinoline scaffold, they demonstrate that halogen choice on the pendant phenyl ring produces measurable potency shifts in a target-dependent manner.

Physicochemical Profiling Lead Optimization Halogen Effects

Class-Level Antiproliferative Potency of Thieno[3,2-c]quinolines: Baseline for Expectation Setting

The most extensively characterized thieno[3,2-c]quinoline series to date is the RET inhibitor chemotype developed by La Monica et al. (2023) and extended by the same group (2024). In the 2023 study, compounds 6a–d—which share the same 2,3-dihydrothieno[3,2-c]quinoline core as CAS 865658-55-5 but carry different substituents at positions 4 and 8—showed antiproliferative IC₅₀ values ranging from 3.2 to 48.7 μM against the TT(C634R) MTC cell line (Table 2, ACS Omega 2023) [1]. In the optimized 2024 imidazole series, the IC₅₀ range improved to 0.5–5.7 μM against both TT(RETᴹ⁹¹⁸ᵀ) and MZ-CRC-1(RETᶜ⁶³⁴ᴿ) cell lines, with sub-micromolar activity (0.1–4.9 μM) observed against NCI60 leukemia and NSCLC panels in 5-dose assays [2]. CAS 865658-55-5 has not been tested in these assays, but its core scaffold identity places it within a chemotype where meaningful antiproliferative activity has been reproducibly demonstrated. For procurement decisions, this class-level benchmark provides a reasonable expectation that the scaffold is biologically active in RET-dependent contexts, with the specific substituent pattern determining where within the 0.5–>100 μM range the compound will fall.

Antiproliferative Activity Medullary Thyroid Cancer Kinase Inhibition

Evidence-Backed Application Scenarios for 4-[(E)-2-(2-Chlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline (865658-55-5)


RET Kinase Inhibitor Lead Expansion: Exploring Ortho-Chloro Conformational Effects

For medicinal chemistry teams building on the La Monica et al. (2023) thieno[3,2-c]quinoline RET inhibitor series, CAS 865658-55-5 provides a commercially distinct ortho-chloro/8-phenoxy substitution combination not represented in the published 6a–e/7a–e compound sets [1]. The non-coplanar conformation imposed by the ortho-chloro group may reduce affinity for off-target kinases with flat ATP-binding pockets (e.g., CDK2) while maintaining RET hinge-region contacts through the 8-phenoxy group. Procurement enables direct head-to-head comparison with the para-chloro isomer (CAS 865658-54-4) in RET enzymatic and cellular assays, generating novel SAR for patent applications.

Selectivity Profiling Against the Neurokinin Receptor Family

Blaney et al. (2001) established that ortho-chloro substitution on quinoline-based ligands differentially modulates NK₃ versus NK₂ receptor affinity [2]. CAS 865658-55-5, with its 2-chlorophenyl substituent and thieno-fused quinoline core, represents a scaffold merger that has not been evaluated for neurokinin receptor binding. Procurement supports screening against NK₁, NK₂, and NK₃ receptors to determine whether the thieno ring confers selectivity advantages over the simple quinoline series described in the Blaney paper. A finding of NK₃-selective antagonism would open applications in pulmonary and CNS inflammatory disease models.

Physicochemical Comparator for Membrane Permeability Studies

The calculated logP difference of ~0.7 units between the 2-chlorophenyl compound (865658-55-5) and its 4-fluorophenyl analog (865658-59-9) makes these two compounds a matched pair for investigating the impact of halogen-dependent lipophilicity on parallel artificial membrane permeability (PAMPA) and Caco-2 monolayer flux [3]. This head-to-head comparison is valuable for laboratories developing predictive models of intracellular drug accumulation in kinase-targeted drug discovery, where the chloro analog is expected to show higher passive permeability but potentially greater CYP450 metabolic turnover.

Chemical Biology Tool for RET-Dependent Cancer Cell Line Panel Screening

The thieno[3,2-c]quinoline scaffold has demonstrated reproducible antiproliferative activity across two RET-mutant MTC cell lines (TT and MZ-CRC-1) with IC₅₀ values in the 0.5–50 μM range depending on substitution [1][4]. CAS 865658-55-5 can be deployed as a structurally distinct probe in a panel of RET-dependent (TT, MZ-CRC-1, TPC-1) and RET-independent thyroid cancer cell lines to determine whether the ortho-chloro/8-phenoxy combination yields a uniquely narrow or broad selectivity window—data that would inform both target engagement confidence and therapeutic index projections.

Quote Request

Request a Quote for 4-[(E)-2-(2-chlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.